7-Hydroxy-3-methoxycoumarin
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Overview
Description
7-Hydroxy-3-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with hydroxyl and methoxy groups at positions 7 and 3, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-methoxycoumarin can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be used as a starting material, reacting with ethyl acetoacetate under acidic conditions to form the coumarin core .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of green chemistry approaches, such as microwave-assisted synthesis or the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarins.
Substitution: The methoxy group at position 3 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methoxycoumarin involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can undergo oxidation mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activities or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Hydroxycoumarin: Lacks the methoxy group at position 3, resulting in different chemical and biological properties.
3-Methoxycoumarin: Lacks the hydroxyl group at position 7, affecting its reactivity and applications.
4-Methylcoumarin: Substitution at position 4 instead of 3 or 7, leading to distinct properties and uses.
Uniqueness: 7-Hydroxy-3-methoxycoumarin is unique due to the presence of both hydroxyl and methoxy groups, which confer specific chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-hydroxy-3-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-4-6-2-3-7(11)5-8(6)14-10(9)12/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPVICRXSGQXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2)O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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